![molecular formula C26H21N3O6 B2857236 N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877656-43-4](/img/no-structure.png)

N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

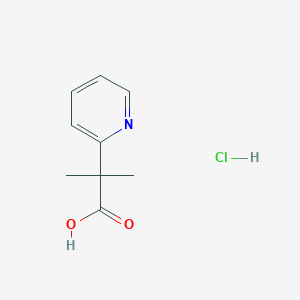

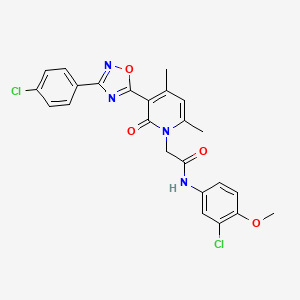

N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H21N3O6 and its molecular weight is 471.469. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Radioligand Imaging Applications

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds related to N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide, has been reported as selective ligands for the translocator protein (18 kDa). These compounds have been designed for in vivo imaging using positron emission tomography (PET), highlighting their significance in radioligand imaging for neurobiological research (Dollé et al., 2008).

Anticancer Activity

Derivatives of the compound have been explored for their anticancer activity. Specifically, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives were synthesized and tested against 60 cancer cell lines, with one compound showing appreciable cancer cell growth inhibition. This highlights the compound's potential utility in developing new anticancer agents (Al-Sanea et al., 2020).

Antimicrobial Activity

The compound and its derivatives have also shown promising antimicrobial activity. Research into new heterocycles incorporating antipyrine moiety based on similar compounds has revealed their potential as antimicrobial agents, indicating their applicability in addressing microbial resistance (Bondock et al., 2008).

Anti-inflammatory and Analgesic Activities

Research into benzofuran derivatives related to this compound has shown significant anti-inflammatory and analgesic activities. These findings suggest the compound's derivatives could be useful in developing new treatments for inflammation and pain management (El-Sawy et al., 2014).

Herbicide Design and Bioactive Conformation Analysis

In agricultural chemistry, pyrimidinylthiobenzoates, related to the compound , have been studied as acetohydroxyacid synthase inhibitors, crucial for developing new herbicide formulations. This research includes molecular docking and density-functional-theory-based quantitative structure-activity relationship (QSAR) analyses to understand the bioactive conformation of these compounds, underscoring their potential in herbicide design (He et al., 2007).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 3,4-dimethoxyaniline with 2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-acetic acid followed by the addition of acetic anhydride to form the final product.", "Starting Materials": [ "3,4-dimethoxyaniline", "2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-acetic acid", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxyaniline with 2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane.", "Step 2: Addition of acetic anhydride to the reaction mixture to form the final product, N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide.", "Step 3: Purification of the product by column chromatography using a suitable solvent system." ] } | |

CAS-Nummer |

877656-43-4 |

Molekularformel |

C26H21N3O6 |

Molekulargewicht |

471.469 |

IUPAC-Name |

N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide |

InChI |

InChI=1S/C26H21N3O6/c1-33-20-13-12-16(14-21(20)34-2)27-22(30)15-28-23-18-10-6-7-11-19(18)35-24(23)25(31)29(26(28)32)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,27,30) |

InChI-Schlüssel |

VKEOSXBBFHETCT-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53)OC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-Cyanocyclopentyl)carbamoyl]methyl 3-bromo-4-methoxybenzoate](/img/structure/B2857175.png)

![4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2857176.png)